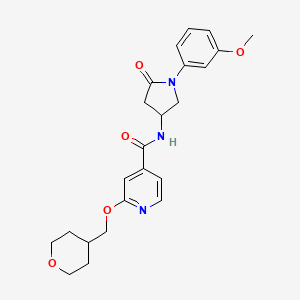

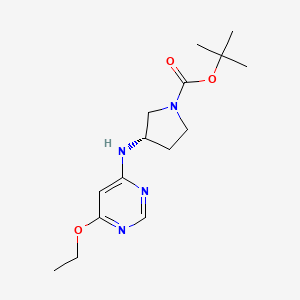

![molecular formula C18H12N2OS3 B2552301 (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1007073-46-2](/img/structure/B2552301.png)

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This molecule belongs to the class of acrylamides, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Chemistry and Biochemistry of Acrylamides

Acrylamides, particularly those with benzothiazole and thiophene components, have been extensively studied for their versatile applications in polymer chemistry, as well as their biological activities. They are key in synthesizing polyacrylamide, which is utilized in various industrial applications such as wastewater treatment, paper, and textile industries, and laboratory research including protein electrophoresis (Friedman, 2003). The unique electronic and structural properties of benzothiazole and thiophene rings make these acrylamides interesting for the development of new materials with specific functions.

Toxicology and Environmental Impact

The toxicological profile of acrylamides and their environmental impact is a significant area of research. Acrylamides are known for their neurotoxic, genotoxic, and potentially carcinogenic effects. Studies have focused on understanding the mechanism of action, exposure routes, and mitigating the adverse effects of acrylamides in both occupational settings and from dietary sources (Exon, 2006). The presence of benzothiazole and thiophene derivatives in the environment, particularly from petroleum products, has also been reviewed for their biodegradation and toxicity, highlighting the need for understanding their environmental behavior and potential risks (Kropp & Fedorak, 1998).

Pharmacological Applications

The incorporation of benzothiazole and thiophene moieties in acrylamides has been explored for developing novel pharmaceutical agents due to their bioactive properties. Compounds featuring these structures have been investigated for their potential as antioxidants, anti-inflammatory agents, and more, with some showing promising results in preliminary studies (Raut et al., 2020). This research area is particularly promising for the design of new drugs and therapeutic agents targeting various diseases.

Mitigation Strategies in Food Industry

Given the formation of acrylamide in food products during high-temperature processing, research has also focused on strategies to mitigate its presence due to its health risks. Innovative approaches, including the use of probiotics, have been explored to reduce acrylamide levels in food, leveraging the metabolic pathways of specific bacterial strains (Khorshidian et al., 2020). This area of research is crucial for improving food safety and reducing potential health risks associated with acrylamide consumption.

Propriétés

IUPAC Name |

(E)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2OS3/c21-16(8-7-12-4-3-10-22-12)20-17-13(9-11-23-17)18-19-14-5-1-2-6-15(14)24-18/h1-11H,(H,20,21)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCPHINOFVINIO-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C=CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

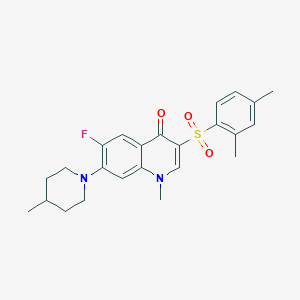

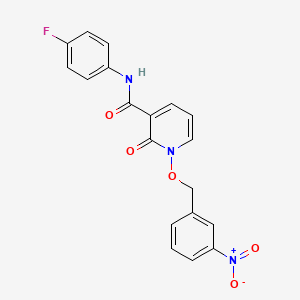

![2-(4-methoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2552219.png)

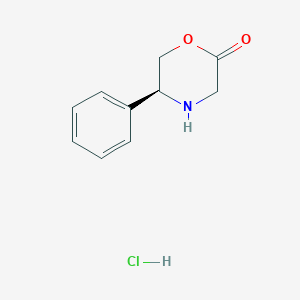

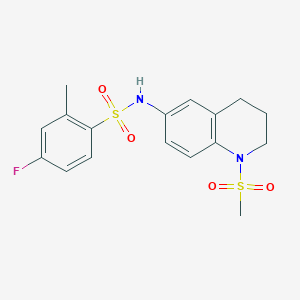

![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)

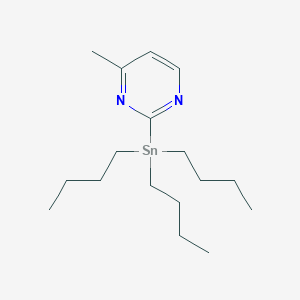

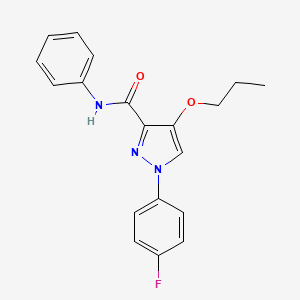

![7-[(Diethylamino)methyl]-6-hydroxy-2-(phenylmethylene)benzo[b]furan-3-one](/img/structure/B2552223.png)

![[3-(Triazol-2-yl)azetidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2552226.png)

![5-benzyl-7-(morpholine-4-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2552230.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid](/img/structure/B2552238.png)